molecular formula C17H22O2 B14208248 (7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one CAS No. 821775-51-3

(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one

Cat. No.: B14208248
CAS No.: 821775-51-3
M. Wt: 258.35 g/mol
InChI Key: QSOCUDXVXYKKRT-OAHLLOKOSA-N
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Description

(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one can be achieved through several synthetic routes. One common method involves the use of a Grignard reaction, where a phenylmagnesium bromide reacts with a suitable precursor to introduce the phenyl group. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow chemistry techniques. These methods allow for the efficient and consistent production of the compound on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 7-oxo-2,2-dimethyl-9-phenylnona-4,8-dien-3-one.

    Reduction: Formation of 7-hydroxy-2,2-dimethyl-9-phenylnonane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. Additionally, the compound’s double bonds can participate in redox reactions, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (7S)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one: A stereoisomer with similar chemical properties but different biological activity.

    7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one: Lacks the specific stereochemistry of the (7R) form.

    2,2-dimethyl-9-phenylnona-4,8-dien-3-one: Lacks the hydroxyl group, resulting in different reactivity and applications.

Uniqueness

(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

CAS No.

821775-51-3

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one

InChI

InChI=1S/C17H22O2/c1-17(2,3)16(19)11-7-10-15(18)13-12-14-8-5-4-6-9-14/h4-9,11-13,15,18H,10H2,1-3H3/t15-/m1/s1

InChI Key

QSOCUDXVXYKKRT-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)C(=O)C=CC[C@H](C=CC1=CC=CC=C1)O

Canonical SMILES

CC(C)(C)C(=O)C=CCC(C=CC1=CC=CC=C1)O

Origin of Product

United States

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